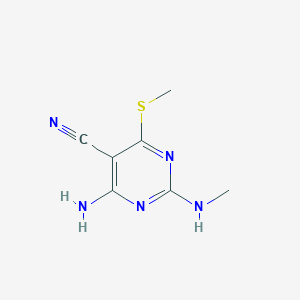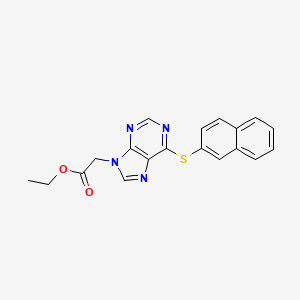![molecular formula C9H8Cl2N4 B12926575 4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-49-7](/img/structure/B12926575.png)
4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline is a compound that features a 1,2,3-triazole ring attached to a dichloroaniline moiety. The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the dichloroaniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution of the chlorine atoms can produce a variety of substituted aniline derivatives .
Aplicaciones Científicas De Investigación
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The dichloroaniline moiety can further enhance these interactions by providing additional binding sites . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A simple triazole ring without additional substituents, used in various chemical and biological applications.
4,5-Dichloroaniline: A dichloroaniline moiety without the triazole ring, used in the synthesis of dyes and agrochemicals.
1,2,4-Triazole: An isomer of 1,2,3-triazole with different nitrogen atom positions, used in pharmaceuticals and agrochemicals.
Uniqueness
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline is unique due to the combination of the triazole ring and the dichloroaniline moiety. This combination provides a versatile scaffold for the development of new compounds with enhanced biological activity and chemical stability . The presence of both the triazole ring and the dichloroaniline moiety allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
922711-49-7 |
|---|---|
Fórmula molecular |
C9H8Cl2N4 |
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-3-6(9(12)4-8(7)11)5-15-2-1-13-14-15/h1-4H,5,12H2 |
Clave InChI |
PIRJTJRJKNFMJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)CC2=CC(=C(C=C2N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




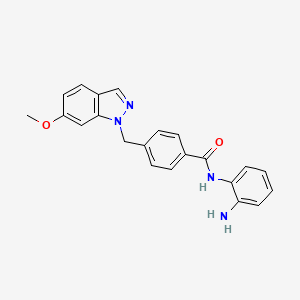

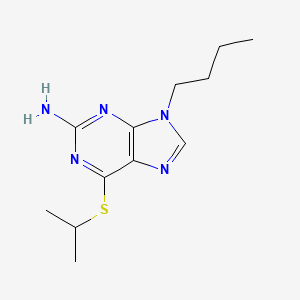
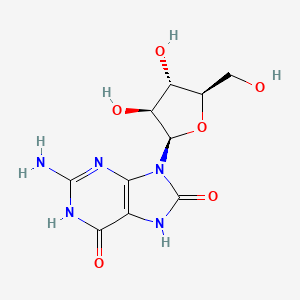

![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)
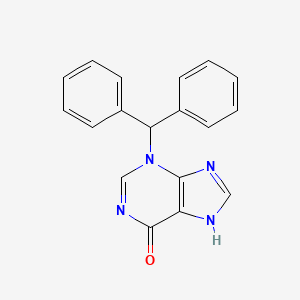
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
